3-Isopropylisothiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropylisothiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₇H₈N₂S and a molecular weight of 152.22 g/mol . This compound features a thiazole ring substituted with an isopropyl group at the 3-position and a nitrile group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 3-Isopropylisothiazole-4-carbonitrile typically involves the reaction of appropriate thiazole precursors with nitrile-containing reagents. One common method includes the use of thiazole derivatives and nitrile compounds under specific reaction conditions, such as the presence of catalysts and controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
3-Isopropylisothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Isopropylisothiazole-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isopropylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The nitrile group can also interact with biological molecules, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
3-Isopropylisothiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:
1,3-Thiazole-4-carbonitrile: Similar in structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Contains a chloro and p-tolyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C7H8N2S |
---|---|
Molekulargewicht |
152.22 g/mol |
IUPAC-Name |
3-propan-2-yl-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C7H8N2S/c1-5(2)7-6(3-8)4-10-9-7/h4-5H,1-2H3 |
InChI-Schlüssel |
BIDRLFVDIOKFOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NSC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.